Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate
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Overview
Description
Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including as a dye in textiles and as a pH indicator in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzoic acid under alkaline conditions to form the azo compound.
Formation of Sodium Salt: The final step involves the neutralization of the azo compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or filtration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biological molecules.
Industry: Utilized as a dye in textiles and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function.
Pathways Involved: The azo group can undergo reduction in biological systems, leading to the formation of amines which can further interact with cellular components.
Comparison with Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Sudan III: A lipid-soluble dye used for staining triglycerides in cells.
Uniqueness: Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate is unique due to its specific structure which imparts distinct color properties and its ability to interact with a wide range of biological molecules. This makes it versatile for various applications in scientific research and industry.
Properties
CAS No. |
85135-96-2 |
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Molecular Formula |
C24H16ClN4NaO5 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
sodium;2-[3-[[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxybenzoyl]benzoate |
InChI |
InChI=1S/C24H17ClN4O5.Na/c1-13-21(23(32)29(28-13)16-9-7-15(25)8-10-16)27-26-19-12-14(6-11-20(19)30)22(31)17-4-2-3-5-18(17)24(33)34;/h2-12,21,30H,1H3,(H,33,34);/q;+1/p-1 |
InChI Key |
ILZBFTIKEGUGFA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)[O-])O)C4=CC=C(C=C4)Cl.[Na+] |
Origin of Product |
United States |
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